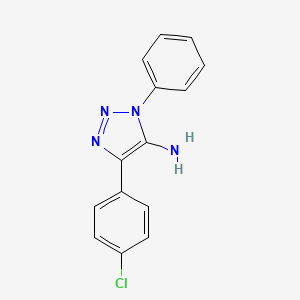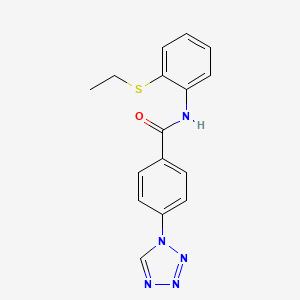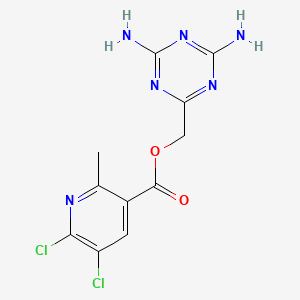![molecular formula C21H36N4O3 B2835777 tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1423369-07-6](/img/structure/B2835777.png)
tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate: is a complex organic compound that features a tert-butyl group, a cyanocyclohexyl moiety, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Cyanocyclohexyl Group: This step involves the reaction of a cyclohexyl derivative with a cyanating agent, such as cyanogen bromide, under controlled conditions to introduce the cyano group.
tert-Butyl Protection: The final step involves the protection of the amine group with a tert-butyl carbamate, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyano groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound might be used to study the effects of carbamate derivatives on biological systems, particularly in enzyme inhibition studies.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action for tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate would depend on its specific application. Generally, carbamates can act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The cyano group might interact with specific molecular targets, influencing pathways involved in cellular signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate
- This compound
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. The presence of the tert-butyl group offers steric protection, while the cyano and carbamate groups provide sites for further chemical reactions.
Conclusion
This compound is a multifaceted compound with significant potential in various fields of research and industry. Its synthesis, reactivity, and applications make it a valuable subject for further study and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]-5-methylpyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O3/c1-15-11-17(12-23-19(27)28-20(3,4)5)13-25(15)16(2)18(26)24-21(14-22)9-7-6-8-10-21/h15-17H,6-13H2,1-5H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZFHHKGVIRROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(C)C(=O)NC2(CCCCC2)C#N)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide](/img/structure/B2835694.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835695.png)


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2835699.png)
![3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2835701.png)
![methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2835702.png)
![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)
![2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2835705.png)
![2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835711.png)
![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)


